

# 3-Hydroxy Darifenacin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Hydroxy Darifenacin

Cat. No.: B604980

Get Quote

## An In-depth Technical Guide to 3-Hydroxy Darifenacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Hydroxy Darifenacin**, a primary active metabolite of the muscarinic receptor antagonist, Darifenacin. This document details its core physicochemical properties, biological activity, and the relevant experimental methodologies for its study.

### **Core Compound Data**

**3-Hydroxy Darifenacin** is a key metabolite formed through the hepatic metabolism of Darifenacin, primarily mediated by cytochrome P450 enzymes.[1][2][3][4] It functions as a potent antagonist of muscarinic acetylcholine receptors (mAChRs).



| Property          | Value                                                                                                  | Source                        |
|-------------------|--------------------------------------------------------------------------------------------------------|-------------------------------|
| CAS Number        | 206048-82-0                                                                                            | INVALID-LINK,INVALID-<br>LINK |
| Molecular Formula | C28H30N2O3                                                                                             | INVALID-LINK                  |
| Molecular Weight  | 442.55 g/mol                                                                                           | INVALID-LINK,INVALID-<br>LINK |
| Synonyms          | UK-148,993, (3S)-1-[2-(2,3-dihydro-3-hydroxy-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide | INVALID-LINK                  |

## **Biological Activity and Signaling Pathways**

As a metabolite of Darifenacin, **3-Hydroxy Darifenacin** is an antagonist of M1-5 muscarinic receptors. Its binding affinity across the different receptor subtypes has been characterized, demonstrating a profile that contributes to the overall pharmacological effect of the parent drug.

| Receptor Subtype | K <sub>i</sub> (nM) |
|------------------|---------------------|
| M1               | 17.78               |
| M2               | 79.43               |
| M3               | 2.24                |
| M4               | 36.31               |
| M5               | 6.17                |

Data derived from studies in CHO cells.

The primary mechanism of action involves the blockade of muscarinic receptors, particularly the M3 subtype, which are coupled to Gq proteins. This antagonism inhibits the phospholipase C (PLC) signaling cascade, leading to a decrease in the production of inositol trisphosphate



(IP<sub>3</sub>) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium levels results in the relaxation of smooth muscle, such as the detrusor muscle of the bladder.

Below are diagrams illustrating the metabolic formation of **3-Hydroxy Darifenacin** and its subsequent action on the M3 muscarinic receptor signaling pathway.



Click to download full resolution via product page

Metabolic conversion of Darifenacin.





Click to download full resolution via product page

M3 receptor signaling and its inhibition.



## **Experimental Protocols**Synthesis and Purification

While a specific, detailed synthesis protocol for **3-Hydroxy Darifenacin** is not readily available in the public domain, its formation as a metabolite of Darifenacin suggests that its synthesis could be approached via controlled oxidation of a suitable Darifenacin precursor. A general procedure for the synthesis of Darifenacin impurities involves the reaction of Darifenacin freebase with a strong base in an appropriate solvent at elevated temperatures.[5][6] Subsequent purification of the resulting mixture can be achieved using flash column chromatography.

A potential purification protocol for **3-Hydroxy Darifenacin** from a reaction mixture or biological matrix would likely involve Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Based on methods developed for Darifenacin, a C18 column could be utilized with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][8]

Illustrative RP-HPLC Purification Workflow:





Click to download full resolution via product page

Workflow for HPLC purification.



### **Muscarinic Receptor Binding Assay**

To determine the binding affinity (K<sub>i</sub>) of **3-Hydroxy Darifenacin** for muscarinic receptor subtypes, a competitive radioligand binding assay can be employed. This method measures the ability of the compound to displace a known radiolabeled antagonist from the receptor.

#### **Key Components:**

- Membrane Preparations: Membranes from cells expressing the specific human muscarinic receptor subtype (M1-M5).
- Radioligand: A non-selective muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), is commonly used.
- Test Compound: 3-Hydroxy Darifenacin at various concentrations.
- Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.

#### General Protocol:

- Incubate the cell membranes with the radioligand and varying concentrations of **3-Hydroxy Darifenacin**.
- After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
- Quantify the radioactivity of the bound ligand using liquid scintillation counting.
- Calculate the concentration of **3-Hydroxy Darifenacin** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>).
- Convert the IC<sub>50</sub> value to the inhibition constant (K<sub>i</sub>) using the Cheng-Prusoff equation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ClinPGx [clinpgx.org]
- 2. The clinical pharmacokinetics of darifenacin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Hydroxy Darifenacin CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604980#3-hydroxy-darifenacin-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com